N-[[2-(1-methylpyrazol-3-yl)-1,3-thiazol-4-yl]methyl]butane-1-sulfonamide
Description
N-[[2-(1-methylpyrazol-3-yl)-1,3-thiazol-4-yl]methyl]butane-1-sulfonamide is a complex organic compound with a unique structure that combines a pyrazole ring, a thiazole ring, and a sulfonamide group
Properties
IUPAC Name |
N-[[2-(1-methylpyrazol-3-yl)-1,3-thiazol-4-yl]methyl]butane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2S2/c1-3-4-7-20(17,18)13-8-10-9-19-12(14-10)11-5-6-16(2)15-11/h5-6,9,13H,3-4,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJDGNKXKRROLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NCC1=CSC(=N1)C2=NN(C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(1-methylpyrazol-3-yl)-1,3-thiazol-4-yl]methyl]butane-1-sulfonamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Synthesis of the thiazole ring: This involves the cyclization of a thioamide with an α-haloketone.
Coupling of the pyrazole and thiazole rings: This step often requires a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired linkage.
Introduction of the sulfonamide group: This is typically done by reacting the intermediate with a sulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[[2-(1-methylpyrazol-3-yl)-1,3-thiazol-4-yl]methyl]butane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, often with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium iodide in acetone, potassium carbonate in DMF (dimethylformamide).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
N-[[2-(1-methylpyrazol-3-yl)-1,3-thiazol-4-yl]methyl]butane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of N-[[2-(1-methylpyrazol-3-yl)-1,3-thiazol-4-yl]methyl]butane-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access. Alternatively, it could modulate receptor activity by binding to an allosteric site, changing the receptor’s conformation and function.
Comparison with Similar Compounds
Similar Compounds
- N-[[2-(1-methylpyrazol-3-yl)-1,3-thiazol-4-yl]methyl]methane-1-sulfonamide
- N-[[2-(1-methylpyrazol-3-yl)-1,3-thiazol-4-yl]methyl]ethane-1-sulfonamide
- N-[[2-(1-methylpyrazol-3-yl)-1,3-thiazol-4-yl]methyl]propane-1-sulfonamide
Uniqueness
N-[[2-(1-methylpyrazol-3-yl)-1,3-thiazol-4-yl]methyl]butane-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable scaffold in drug discovery and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
